![molecular formula C32H50O2 B14287260 4-(Dodecyloxy)-4'-[(5-methylheptyl)oxy]-1,1'-biphenyl CAS No. 113963-16-9](/img/structure/B14287260.png)
4-(Dodecyloxy)-4'-[(5-methylheptyl)oxy]-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dodecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings. The specific substituents in this compound are a dodecyloxy group and a 5-methylheptyloxy group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.
Introduction of Alkoxy Groups: The dodecyloxy and 5-methylheptyloxy groups can be introduced through nucleophilic substitution reactions, where the corresponding alkyl halides react with the biphenyl core in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Suzuki Coupling: Utilizing continuous flow reactors to scale up the Suzuki coupling reaction.
Efficient Nucleophilic Substitution: Optimizing reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dodecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The alkoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: The alkoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of new alkoxy or acyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(Dodecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl exerts its effects can be attributed to its amphiphilic structure, allowing it to interact with both hydrophobic and hydrophilic environments. This interaction can influence molecular targets such as cell membranes, enzymes, and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dodecyloxy)-4’-methoxy-1,1’-biphenyl: Similar structure but with a methoxy group instead of a 5-methylheptyloxy group.
4-(Hexadecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl: Similar structure but with a hexadecyloxy group instead of a dodecyloxy group.
Uniqueness
4-(Dodecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl is unique due to the specific combination of its alkoxy groups, which confer distinct physical and chemical properties compared to other biphenyl derivatives.
Propriétés
Numéro CAS |
113963-16-9 |
|---|---|
Formule moléculaire |
C32H50O2 |
Poids moléculaire |
466.7 g/mol |
Nom IUPAC |
1-dodecoxy-4-[4-(5-methylheptoxy)phenyl]benzene |
InChI |
InChI=1S/C32H50O2/c1-4-6-7-8-9-10-11-12-13-15-26-33-31-22-18-29(19-23-31)30-20-24-32(25-21-30)34-27-16-14-17-28(3)5-2/h18-25,28H,4-17,26-27H2,1-3H3 |
Clé InChI |
BZKIXNAAABAXNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



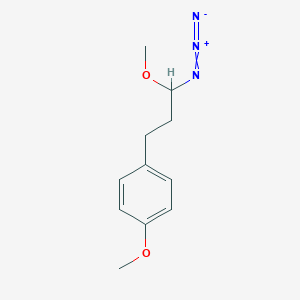

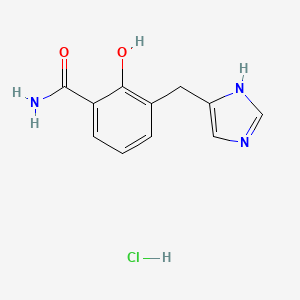

![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/structure/B14287202.png)
![1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol](/img/structure/B14287204.png)
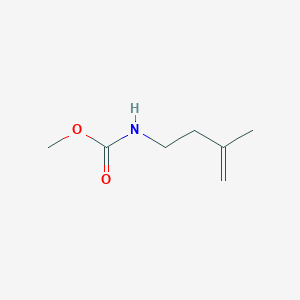
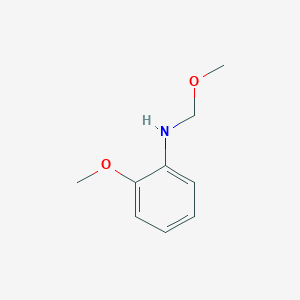
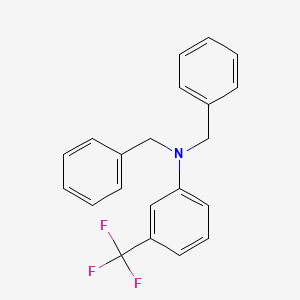
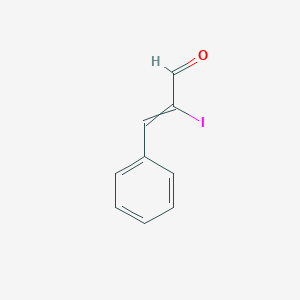
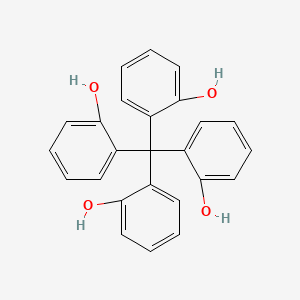
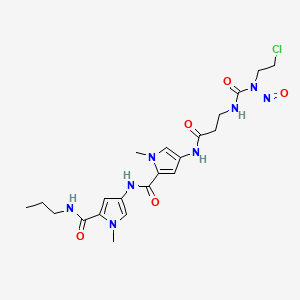
![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-dipropylcyclopenta[b]pyran](/img/structure/B14287248.png)
